molecular formula C17H22N2O B5964161 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine

1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine

Katalognummer B5964161
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: BCAWGAFZTGGBNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine, also known as CPP or CPP-115, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system and is involved in regulating anxiety, sleep, and mood. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have therapeutic effects in a variety of neurological and psychiatric disorders.

Wirkmechanismus

1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 increases the levels of GABA in the brain, which can have therapeutic effects in a variety of neurological and psychiatric disorders. GABA is the primary inhibitory neurotransmitter in the central nervous system and is involved in regulating anxiety, sleep, and mood.
Biochemical and Physiological Effects:
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been shown to increase the levels of GABA in the brain, which can have a variety of biochemical and physiological effects. GABA is involved in regulating anxiety, sleep, and mood, and increasing GABA levels can have anxiolytic and antidepressant effects. 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has also been shown to have anticonvulsant and analgesic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. It is also well-tolerated and has a favorable safety profile, which makes it a good candidate for clinical trials. However, 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it is not yet clear if 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 will be effective in all neurological and psychiatric disorders.

Zukünftige Richtungen

There are several future directions for research on 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115. One area of interest is the potential use of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 in the treatment of substance use disorders. Studies have shown that increasing GABA levels can reduce drug-seeking behavior and withdrawal symptoms in animal models. Another area of interest is the potential use of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 in the treatment of anxiety disorders. Clinical trials have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has anxiolytic effects in humans, and further research is needed to determine its efficacy in treating anxiety disorders. Additionally, research is needed to determine the long-term effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 and its potential use in combination with other drugs.

Synthesemethoden

1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 can be synthesized using a multistep process that involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with N-phenylpiperidin-3-amine. The resulting product is then purified using chromatography to obtain pure 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115. The synthesis of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In humans, 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance use disorders. Clinical trials have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 is well-tolerated and has a favorable safety profile.

Eigenschaften

IUPAC Name

(3-anilinopiperidin-1-yl)-(cyclopenten-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-17(14-7-4-5-8-14)19-12-6-11-16(13-19)18-15-9-2-1-3-10-15/h1-3,7,9-10,16,18H,4-6,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAWGAFZTGGBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)N2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.